3-Bromotetrahydrofuran

説明

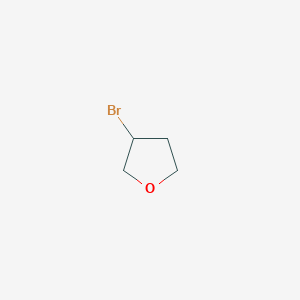

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZIPXHYLXTEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513211 | |

| Record name | 3-Bromooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19311-37-6 | |

| Record name | 3-Bromooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromooxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromotetrahydrofuran

Photoredox Catalysis and Visible-Light-Induced Transformations

Visible-light-induced photoredox catalysis has emerged as a powerful and environmentally benign tool for the construction of carbon-heteroatom bonds. This approach allows for mild reaction conditions and offers a high degree of control over reactivity and selectivity.

Utilizing Carbon Tetrabromide as a Bromine Source

A notable advancement in the synthesis of β-bromotetrahydrofurans is the use of carbon tetrabromide (CBr₄) as a stable, non-volatile bromine source in a visible-light-induced photoredox-catalyzed bromoetherification of alkenols. Current time information in Bangalore, IN.semanticscholar.orgbeilstein-journals.orgbeilstein-journals.org This method provides an operationally simple and efficient route to various substituted 3-bromotetrahydrofurans. Current time information in Bangalore, IN.semanticscholar.orgbeilstein-journals.orgbeilstein-journals.org

The reaction typically employs a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂, which, upon irradiation with visible light (e.g., blue LEDs), initiates the reaction. semanticscholar.orgbeilstein-journals.org The process has been shown to be effective for a wide range of alkenol substrates, affording the corresponding 3-bromotetrahydrofuran derivatives in good to excellent yields. beilstein-journals.org The choice of solvent can significantly impact the reaction efficiency, with dimethyl sulfoxide (B87167) (DMSO) often providing the highest yields. semanticscholar.orgresearchgate.net The reaction proceeds with high regioselectivity, predominantly yielding the 5-endo cyclization product. beilstein-journals.orgresearchgate.net

| Entry | Substrate (Alkenol) | Product | Yield (%) |

| 1 | 1-(4-Methoxyphenyl)but-3-en-1-ol | 2-((4-Methoxyphenyl)(tetrahydrofuran-3-yl)methyl)tetrahydrofuran | 94 |

| 2 | 1-(3-Methoxyphenyl)but-3-en-1-ol | 2-((3-Methoxyphenyl)(tetrahydrofuran-3-yl)methyl)tetrahydrofuran | 93 |

| 3 | 1-Phenylbut-3-en-1-ol | 2-(Phenyl(tetrahydrofuran-3-yl)methyl)tetrahydrofuran | 88 |

| 4 | 1-(p-Tolyl)but-3-en-1-ol | 2-(p-Tolyl(tetrahydrofuran-3-yl)methyl)tetrahydrofuran | 90 |

| 5 | 1-(4-Bromophenyl)but-3-en-1-ol | 2-((4-Bromophenyl)(tetrahydrofuran-3-yl)methyl)tetrahydrofuran | 90 |

| 6 | 1-(4-Fluorophenyl)but-3-en-1-ol | 2-((4-Fluorophenyl)(tetrahydrofuran-3-yl)methyl)tetrahydrofuran | 89 |

| 7 | 2,2-Dimethyl-1-phenylbut-3-en-1-ol | 3-Bromo-5-(2,2-dimethyl-1-phenylpropyl)tetrahydrofuran | 90 |

| 8 | 1-(4-(tert-Butyldiphenylsilyloxy)phenyl)pent-4-en-2-ol | 3-Bromo-2-(1-(4-(tert-butyldiphenylsilyloxy)phenyl)ethyl)tetrahydrofuran | 87 |

Table 1: Photocatalytic Bromoetherification of Alkenols using CBr₄. beilstein-journals.org Standard conditions: alkenol (1 equiv), CBr₄ (2 equiv), Ru(bpy)₃Cl₂ (3 mol %) in dry DMSO irradiated by blue LEDs.

Mechanistic Aspects of Photocatalytic Bromoetherification of Alkenols

The proposed mechanism for the photocatalytic bromoetherification of alkenols using CBr₄ as the bromine source involves a series of well-defined steps. semanticscholar.orgbeilstein-journals.org The process is initiated by the excitation of the photocatalyst, typically [Ru(bpy)₃]²⁺, upon absorption of visible light, generating the excited state [Ru(bpy)₃]²⁺*. semanticscholar.orgbeilstein-journals.org

This excited state is then oxidatively quenched by carbon tetrabromide (CBr₄), which acts as an oxidative quencher. Current time information in Bangalore, IN.semanticscholar.org This single-electron transfer process generates the oxidized photocatalyst [Ru(bpy)₃]³⁺, a bromide anion (Br⁻), and a tribromomethyl radical (•CBr₃). semanticscholar.orgsci-hub.se The highly oxidizing [Ru(bpy)₃]³⁺ then oxidizes the bromide anion to generate bromine (Br₂) in situ. semanticscholar.orgbeilstein-journals.org

The in situ generated bromine then reacts with the alkene moiety of the alkenol substrate to form a cyclic bromonium ion intermediate. semanticscholar.orgbeilstein-journals.org This is followed by an intramolecular nucleophilic attack by the hydroxyl group of the alkenol on the bromonium ion. semanticscholar.org This cyclization step, which is typically a 5-exo-tet process, furnishes the desired β-bromotetrahydrofuran product and regenerates a proton. semanticscholar.org

Classical and Emerging Bromination Techniques for Tetrahydrofuran (B95107) Scaffolds

Alongside modern photocatalytic methods, classical bromination reagents and techniques continue to be relevant for the synthesis of this compound and its derivatives. These methods often provide reliable and scalable routes to the target compounds.

N-Bromosuccinimide Mediated Syntheses

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions in organic synthesis. beilstein-journals.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org It serves as a convenient and safer alternative to molecular bromine for various transformations, including allylic bromination, electrophilic addition to alkenes, and bromination of carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

In the context of synthesizing this compound derivatives, NBS can be employed in the bromoetherification of unsaturated alcohols. beilstein-journals.org The reaction of an appropriate alkenol with NBS, often in an aqueous solvent system, leads to the formation of a bromonium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to yield the cyclic ether. wikipedia.orgmasterorganicchemistry.com This process can afford bromohydrins, which are precursors to or can be considered as functionalized 3-bromotetrahydrofurans. wikipedia.org The reaction conditions, such as the solvent and the presence of initiators, can influence the reaction pathway, leading to either radical or electrophilic bromination. missouri.edu For instance, the use of NBS in anhydrous carbon tetrachloride with a radical initiator typically favors allylic bromination. missouri.edu

Alternative Bromination Strategies (e.g., Liquid Bromine)

While reagents like CBr₄ and NBS are often preferred for their ease of handling, direct bromination using liquid bromine (Br₂) remains a fundamental and effective method for the synthesis of brominated compounds. beilstein-journals.org Although molecular bromine is hazardous and requires careful handling, it can be highly efficient for specific transformations. beilstein-journals.org

In a control experiment to validate the in situ generation of bromine in the photocatalytic cycle, the direct reaction of an alkenol with liquid bromine in DMSO was shown to produce the corresponding trans-β-bromotetrahydrofuran in a high yield of 95%. semanticscholar.orgbeilstein-journals.org This result supports the proposed mechanism of the photocatalytic reaction and demonstrates that liquid bromine can be a highly effective reagent for the bromoetherification of alkenols to form this compound derivatives. semanticscholar.orgbeilstein-journals.org The use of liquid bromine is a classic approach to halocyclization reactions. beilstein-journals.org

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral 3-bromotetrahydrofurans is of significant interest, as these compounds can serve as valuable chiral building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.

Strategies for achieving stereoselectivity often rely on controlling the facial selectivity of the bromination and cyclization steps. This can be accomplished through various means, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. uwindsor.canumberanalytics.comresearchgate.net

Chiral auxiliaries can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction, after which they are removed. numberanalytics.comresearchgate.net For instance, an achiral alkenol could be derivatized with a chiral auxiliary, and the subsequent bromoetherification would proceed with a diastereomeric preference dictated by the auxiliary. researchgate.net

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. uwindsor.canumberanalytics.com A chiral catalyst can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product. While specific examples for the direct asymmetric synthesis of this compound are not extensively detailed, the principles of asymmetric catalysis, such as the use of chiral Lewis acids or organocatalysts, could be applied to the bromoetherification reaction. uwindsor.canih.gov

Diastereoselective synthesis of substituted 3-bromotetrahydrofurans can be achieved by taking advantage of existing stereocenters in the starting material to control the formation of new stereocenters. nih.govnih.govbeilstein-journals.org For example, the cyclofunctionalization of a chiral, non-racemic alkenol can lead to the formation of a diastereomerically enriched this compound derivative, where the stereochemistry of the starting material influences the stereochemical outcome of the cyclization. nih.gov

Enantioselective Approaches in Chiral Building Block Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic and medicinal chemistry. Enantioselective methods for preparing chiral this compound are crucial as it serves as a valuable building block for complex natural products. A primary strategy involves the stereocontrolled halogenation of chiral precursors. nih.gov General approaches include the deoxyhalogenation of chiral secondary alcohols or the regioselective ring-opening of chiral epoxides with halide ions, both of which proceed via an SN2 mechanism, allowing for the predictable inversion of stereochemistry. nih.gov

A prominent example of an enantioselective synthesis leading to a bromotetrahydrofuran derivative is found in the total synthesis of the marine natural product Amphidinolide T1. nih.gov In this pathway, a highly stereoselective aldol (B89426) reaction is employed to generate a key chiral intermediate. This intermediate is then transformed into the desired bromotetrahydrofuran.

The key transformation is detailed in the following table:

| Precursor | Reaction | Product | Yield | Stereochemistry | Reference |

| Aldol Adduct (121) | Conversion to bromotetrahydrofuran | Bromotetrahydrofuran (122) | 95% | Single Product | nih.gov |

This approach demonstrates how the chirality installed early in a synthetic sequence using a powerful asymmetric reaction is carried through to the final this compound building block, yielding it as a single, enantiomerically pure product. The high yield and stereoselectivity underscore the efficiency of this methodology for accessing complex chiral structures.

Diastereoselective Control and Chiral Auxiliaries in Derivatization

Diastereoselective synthesis involves controlling the formation of stereoisomers in molecules that have multiple chiral centers. A powerful tool for achieving this is the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recycled. nih.gov

Commonly used chiral auxiliaries include Evans' oxazolidinones and Ellman's N-tert-butanesulfinyl group, which are effective in a wide range of transformations, including aldol reactions, alkylations, and Michael additions. nih.govosi.lvrsc.org

In the context of synthesizing complex molecules containing a this compound moiety, chiral auxiliaries play a dual role. First, they can be used to establish the stereochemistry of the precursor that is ultimately converted into the bromotetrahydrofuran ring, as seen with the use of an aminoindanol-derived oxazolidinone in an asymmetric aldol reaction. nih.gov Second, the chiral this compound can be reacted with another molecule bearing a chiral auxiliary to control the formation of a new stereocenter during a coupling reaction.

An example of this diastereoselective control is the reaction between a sulfone fragment (120) and the enantiopure bromotetrahydrofuran (122) during the synthesis of Amphidinolide T1. nih.gov The inherent chirality of both fragments directs the alkylation to yield a single diastereomer of the coupled product.

| Reaction Type | Reactant 1 | Reactant 2 | Product | Diastereoselectivity | Reference |

| Oxocarbenium ion-mediated alkylation | Sulfone (120) | Bromotetrahydrofuran (122) | 123 | Single Product (73% yield) | nih.gov |

Continuous-Flow Synthesis Approaches for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including safety, reaction control, and efficiency. Continuous-flow synthesis has emerged as a powerful technology to address these issues, enabling the scalable, safe, and efficient manufacturing of chemical compounds, including active pharmaceutical ingredients (APIs). goflow.atmit.edu

Unlike traditional batch processing, where reactants are mixed in a single vessel, flow chemistry involves pumping reagents through a network of tubes or channels. noelresearchgroup.com This method offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purities. mit.edu Furthermore, the small reaction volume at any given time significantly enhances safety, particularly for highly exothermic or hazardous reactions, such as brominations. noelresearchgroup.com

The synthesis of this compound is an ideal candidate for continuous-flow processing. Key steps, such as the bromination of a precursor alcohol or the cyclization to form the tetrahydrofuran ring, can be performed in a flow reactor to precisely manage reaction conditions and minimize risks. The ability to integrate multiple reaction and purification steps into a single, uninterrupted process further streamlines production, making it highly efficient for industrial-scale generation. mit.edunovalix.com

The following table compares batch and continuous-flow approaches for the synthesis of a compound like this compound:

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

| Scalability | Difficult; often requires re-optimization | Straightforward; achieved by running the system for a longer duration |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small internal volumes |

| Heat Transfer | Inefficient; can lead to hotspots and side reactions | Highly efficient; excellent surface-area-to-volume ratio allows for precise temperature control |

| Process Control | Limited control over mixing and residence time | Precise control over all reaction parameters |

| Integration | Multi-step processes require manual isolation | Enables telescoping of multiple steps into a single automated sequence mit.edu |

By leveraging the principles of process simplification and intensification, continuous-flow technology provides a robust and scalable platform for the production of this compound, ensuring its availability for advanced applications in chemical synthesis. goflow.at

Elucidation of Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions of 3-Bromotetrahydrofuran

Nucleophilic substitution is a cornerstone of the reactivity of this compound. The polarized carbon-bromine bond renders the carbon atom at the 3-position electrophilic and susceptible to attack by a wide array of nucleophiles. pressbooks.pub These reactions typically proceed via an SN2 mechanism, involving the backside attack of the nucleophile, which results in the displacement of the bromide ion and the formation of a new bond with the tetrahydrofuran (B95107) ring. dalalinstitute.com

Pathways Involving Oxygen, Nitrogen, and Sulfur Nucleophiles

This compound readily reacts with nucleophiles centered on oxygen, nitrogen, and sulfur atoms, providing access to a diverse set of functionalized tetrahydrofurans.

Oxygen Nucleophiles: Phenoxides and alkoxides can displace the bromide to form 3-aryloxy or 3-alkoxy tetrahydrofuran derivatives. For example, the reaction of this compound with 4-bromophenol (B116583) in the presence of a base like potassium tert-butoxide (KOtBu) yields 3-(4-bromophenoxy)tetrahydrofuran (B1468928). This Williamson ether synthesis-type reaction is a common strategy for creating these ether linkages. smolecule.com

Nitrogen Nucleophiles: Amines and other nitrogen-based nucleophiles are effective for the synthesis of N-substituted tetrahydrofurans. smolecule.comsavemyexams.com These reactions are fundamental in building blocks for pharmaceuticals and other biologically active molecules.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thioureas, also participate in substitution reactions. A notable example is the reaction of this compound-2-one with phenylthioureas. This process leads to the formation of S-(2-oxotetrahydrofuran-3-yl)isothiuronium bromide intermediates, which then undergo intramolecular rearrangement to yield complex heterocyclic structures like 5-(2-hydroxyethyl)-2-phenylimino-1,3-thiazolidin-4-ones. researchgate.netsci-hub.se

The following table summarizes representative nucleophilic substitution reactions involving this compound and its derivatives.

| Nucleophile Class | Specific Reagent | Reaction Conditions | Product | Yield | Reference |

| Oxygen | 4-Bromophenol | KOtBu, 65-85 °C | 3-(4-Bromophenoxy)tetrahydrofuran | Not Specified | |

| Sulfur/Nitrogen | Phenylthioureas | Mild conditions | S-(2-Oxotetrahydrofuran-3-yl)isothiuronium bromides, then 5-(2-hydroxyethyl)-2-phenylimino-1,3-thiazolidin-4-ones | Good yields | researchgate.netsci-hub.se |

| Sulfur/Nitrogen | N-phenyl-N-methyl isothiuronium (B1672626) bromide | Not Specified | S-(2-Oxotetrahydrofuran-3-yl)-N-phenyl-N-methyl isothiuronium bromide | 78% | sci-hub.se |

Formation of Substituted Tetrahydrofuran Derivatives

The primary outcome of these nucleophilic substitution reactions is the generation of a wide array of substituted tetrahydrofuran derivatives. The tetrahydrofuran motif is a common structural feature in many natural products and pharmaceuticals, making this compound a valuable starting material. For instance, the synthesis of 3-(4-bromophenoxy)tetrahydrofuran introduces a bromophenoxy group onto the ring, creating a molecule with potential applications in materials science or as a precursor for more complex targets. Similarly, the reaction with thioureas provides a pathway to novel thiazolidinone heterocycles, which are of interest in medicinal chemistry. researchgate.netsci-hub.se The versatility of these substitution reactions allows for the controlled introduction of various functional groups at the 3-position of the tetrahydrofuran core, enabling the synthesis of diverse molecular architectures.

Redox Chemistry: Oxidation and Reduction Pathways

The chemical versatility of this compound extends to its participation in both oxidation and reduction reactions, allowing for the interconversion of functional groups and modification of the core structure.

Oxidative Transformations to Lactones and Carboxylic Acids

While specific examples detailing the direct oxidation of this compound are not prevalent in the provided sources, the oxidation of related tetrahydrofuran structures is a known transformation. Under certain oxidative conditions, the tetrahydrofuran ring can be converted to other functional groups. For instance, the oxidation of the related 2-bromotetrahydrofuran (B52489) can lead to the formation of lactones or carboxylic acids. smolecule.com Oxidative cleavage of cyclic ethers often results in the formation of dicarbonyl compounds or their derivatives. For related systems, reagents that can achieve oxidative cleavage of olefins to carboxylic acids, such as hydrogen peroxide with a tungsten-based catalyst, demonstrate the types of transformations possible for unsaturated precursors. nih.gov

Reductive Conversion to Tetrahydrofuran Analogs

The bromine atom in this compound can be removed through reductive pathways. A common method for such dehalogenations is the use of radical-based reducing agents. For example, tributyltin hydride (Bu₃SnH) is frequently employed to reduce alkyl halides. This reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts the bromine atom, generating a carbon-centered radical at the 3-position of the tetrahydrofuran ring. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product, tetrahydrofuran, and propagate the chain. The reduction of a bromotetrahydrofuran derivative with Bu₃SnH has been documented as a reliable method for stereochemical correlation by converting the bromo-compound to a known, simpler analog. nih.gov This reductive dehalogenation is a key transformation for removing the bromine when it is no longer needed after serving its purpose as an activating group or for stereocontrol.

| Reaction Type | Reagent(s) | Substrate | Product | Reference |

| Reduction | Bu₃SnH | Bromotetrahydrofuran derivative | Corresponding debrominated pyran | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

In modern organic synthesis, transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com this compound, as an alkyl halide, can participate as an electrophilic partner in these reactions. This capability significantly broadens its synthetic utility, allowing for the direct connection of the saturated heterocyclic ring to various organic fragments.

Prominent examples include Suzuki and Heck couplings. In a Suzuki reaction, an organoboron reagent is coupled with an organic halide in the presence of a palladium or nickel catalyst. rsc.org The use of this compound in such a reaction would result in a 3-alkyl or 3-aryl-tetrahydrofuran. A specific instance of a related reductive cross-coupling has been reported where this compound is coupled with 4-bromoacetophenone. This reaction, catalyzed by a manganese complex with additives such as 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), successfully forms the C(sp³)–C(sp²) coupled product. acs.org These reactions are often challenging for C(sp³)-halides like this compound compared to their C(sp²)-counterparts, requiring specialized catalyst systems to facilitate the key steps of oxidative addition and suppress side reactions like β-hydride elimination. The successful application of this compound in these advanced coupling methods underscores its importance as a building block for accessing complex molecules. acs.org

| Coupling Type | Coupling Partner | Catalyst System | Product | Yield | Reference |

| Reductive Cross-Coupling | 4-Bromoacetophenone | Mn catalyst, dmpe, NaBF₄ | 1-(4-(Tetrahydrofuran-3-yl)phenyl)ethan-1-one | 54% | acs.org |

Palladium-Mediated Suzuki-Miyaura and Heck Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. snnu.edu.cn this compound is a viable substrate for both Suzuki-Miyaura and Heck coupling reactions.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl compounds and other conjugated systems. snnu.edu.cnlibretexts.org While specific studies focusing solely on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided results, the general applicability of brominated tetrahydrofurans in such couplings is acknowledged. For instance, the site-selective Suzuki-Miyaura reactions of 2,3,4,5-tetrabromofuran highlight the potential for selective functionalization of brominated furan (B31954) rings. nih.govrsc.org

The Heck coupling reaction, another palladium-catalyzed process, involves the reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. beilstein-journals.org This reaction is a powerful method for the vinylation of aryl and vinyl halides. beilstein-journals.org The reaction of 2-(allyloxy)-3-bromotetrahydrofuran has been noted in the context of radical Heck coupling with dienes, suggesting the participation of the 3-bromo-substituted tetrahydrofuran ring in such transformations. scispace.com The efficiency of Heck reactions can sometimes be affected by dehalogenation side reactions, an issue that has been addressed in the context of 3-bromoindazoles by using additives like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org

A representative scheme for a generic Suzuki-Miyaura coupling is shown below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

This image depicts the catalytic cycle of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination steps.

Nickel-Catalyzed Reductive Cross-Coupling Strategies

Nickel-catalyzed reductive cross-coupling has emerged as a powerful alternative to traditional methods, enabling the formation of C(sp²)–C(sp³) bonds without the need for pre-formed organometallic reagents. nih.govnih.gov These reactions typically involve the coupling of two electrophilic partners, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant like manganese or zinc powder. nih.gov

Recent advancements have demonstrated the reductive cross-coupling of nonaromatic heterocyclic bromides, including those derived from tetrahydrofuran, with aryl bromides. acs.org These methods offer a direct pathway to introduce saturated heterocyclic moieties onto aromatic systems, a transformation of significant interest in medicinal chemistry. acs.org The reaction conditions are often mild, tolerating a wide range of functional groups. nih.govrsc.org

For example, a nickel-mediated intermolecular reductive cross-coupling of unactivated alkyl bromides and aryl iodides has been developed, and this methodology has been extended to include heterocyclic systems like tetrahydrofuran. acs.org A proposed general mechanism for nickel-catalyzed reductive cross-coupling involves a series of single-electron transfer steps, leading to the formation of radical intermediates. acs.orgoaes.cc

Table 1: Examples of Nickel-Catalyzed Reductive Cross-Coupling Reactions

| Aryl Halide | Alkyl Halide | Catalyst System | Product | Yield (%) | Reference |

| 4-Bromoacetophenone | This compound | NiBr2·glyme, 1,10-phenanthroline, 4-ethylpyridine, NaBF4, Mn | 3-(4-Acetylphenyl)tetrahydrofuran | 54 | acs.org |

| Aryl Bromides | Alkyl Bromides | Ni(cod)2, ligand, Et3N (reductant) | Aryl-Alkyl Coupled Product | Good | nih.gov |

| Aryl Halides | Monofluoroalkyl Triflates | Nickel Catalyst | Monofluoroalkylated Arenes | - | rsc.org |

Copper-Catalyzed Borylation for Organotrifluoroborate Synthesis

Copper-catalyzed borylation has become a prominent method for the synthesis of organoboron compounds, which are valuable intermediates in organic synthesis. nih.govdigitellinc.commdpi.com This method allows for the preparation of diverse potassium organotrifluoroborates from the corresponding organic halides under mild conditions. nih.gov

The process typically involves the reaction of an organic halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a copper(I) catalyst. nih.gov The resulting boronate ester can then be converted to the corresponding potassium organotrifluoroborate by treatment with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov This methodology has been successfully applied to a variety of substrates, including those containing piperidine, pyrrole, azetidine, tetrahydropyran, and oxetane (B1205548) substructures, highlighting its broad applicability. nih.gov

A general scheme for the copper-catalyzed borylation and subsequent formation of a potassium organotrifluoroborate is as follows:

Scheme 2: Copper-Catalyzed Borylation for Organotrifluoroborate Synthesis

This image illustrates the copper-catalyzed borylation of an organic halide followed by conversion to the potassium organotrifluoroborate salt.

Recent developments have also focused on the copper-catalyzed carbonylative borylation of unactivated alkyl halides to synthesize aliphatic potassium acyltrifluoroborates. chemrxiv.org Furthermore, copper-catalyzed multicomponent reactions involving alkenes, amines, B₂pin₂, and carbon monoxide have been developed to produce functionalized γ-boryl amides. rsc.org

Cycloaddition and Ring-Opening/Ring-Closing Reactions

The tetrahydrofuran ring in this compound can undergo various transformations, including cycloadditions and ring-opening or ring-closing reactions, leading to the formation of other heterocyclic systems or functionalized acyclic compounds.

Transformations Leading to Functionalized Furan and Oxetane Systems

While direct transformations of this compound to furan and oxetane systems are not explicitly detailed in the provided search results, related reactions provide insights into such possibilities. For instance, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be used to synthesize oxetanes. uni-koeln.de Although not directly involving this compound, this highlights a potential pathway for forming oxetane rings from furan derivatives.

The synthesis of functionalized tetrahydrofurans often involves the cyclization of acyclic precursors. organic-chemistry.org For example, the intramolecular hydroalkoxylation of alkenols is a common strategy. schoolbag.info Conversely, ring-opening of the tetrahydrofuran ring could potentially lead to precursors for other cyclic systems.

Intramolecular Cyclization Pathways and Stereochemical Outcomes

Intramolecular reactions involving the bromine atom and another functional group within the same molecule are important for constructing more complex polycyclic systems. The cohalogenation of unsaturated alcohols, for instance, can lead to the formation of bicyclic ethers, including substituted tetrahydrofurans and tetrahydropyrans. heteroletters.org

A visible-light-induced photoredox-catalyzed bromoetherification of alkenols provides a mild and efficient method for synthesizing β-bromotetrahydrofurans and -tetrahydropyrans. beilstein-journals.orgnih.gov This reaction proceeds via an intramolecular nucleophilic cyclization onto a bromonium ion intermediate, and the stereochemistry of the product can be controlled. beilstein-journals.orgnih.gov For example, the reaction of a specific alkenol under these conditions yielded the trans-β-bromotetrahydrofuran product. nih.gov

Palladium-catalyzed intramolecular cyclization of 'ene-yne' systems containing a bromo-vinyl group has been shown to be an effective method for constructing six-membered rings with defined stereochemistry. chemrxiv.org The stereochemical outcome is often dictated by the mechanism of the cyclization, such as an exo-dig pathway. chemrxiv.org

Mechanistic Investigations and Kinetic Studies

Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Kinetic studies of bromonium ion transfer from a donor to an acceptor olefin have shown that the reaction kinetics can vary. lookchem.com In many cases, the rate of bromonium ion transfer is subject to retardation in the presence of the parent olefin, suggesting a common species rate depression. lookchem.com

In the context of visible-light-induced bromoetherification, a proposed mechanism involves the oxidative quenching of a photoredox catalyst by a bromine source to generate a bromine radical. beilstein-journals.orgnih.gov This is followed by the in-situ formation of bromine, which then reacts with the alkene to form a bromonium ion intermediate, setting the stage for intramolecular cyclization. beilstein-journals.orgnih.gov

Detailed Reaction Pathway Delineation (e.g., Bromonium Intermediates)

The formation of β-bromotetrahydrofurans, such as this compound, from unsaturated alcohols (alkenols) is a classic example of a reaction proceeding through a cyclic halonium ion intermediate. A well-documented pathway is the visible-light-induced photoredox-catalyzed bromoetherification of butenols. beilstein-journals.orgsemanticscholar.org

The proposed mechanism initiates with the photocatalyst, such as tris(bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂), absorbing visible light to form an excited state. This excited catalyst is then oxidatively quenched by a bromine source like carbon tetrabromide (CBr₄), which generates a bromide anion (Br⁻) and the oxidized catalyst complex, Ru(bpy)₃³⁺. Subsequently, the oxidized catalyst facilitates the in-situ generation of molecular bromine (Br₂) from the bromide anion. beilstein-journals.org

This newly formed bromine acts as an electrophile and reacts with the alkene moiety of the alkenol substrate. The electrophilic attack on the carbon-carbon double bond leads to the formation of a key three-membered cyclic intermediate known as a bromonium ion. beilstein-journals.orglibretexts.org This intermediate is characterized by a positively charged bromine atom bonded to two carbon atoms. libretexts.org

The final step is an intramolecular nucleophilic attack where the hydroxyl group of the alkenol acts as a nucleophile. It attacks one of the carbons of the bromonium ion ring from the side opposite the bromine atom (an anti-attack). libretexts.org This intramolecular cyclization results in the opening of the three-membered ring and the formation of the five-membered tetrahydrofuran ring, yielding the final β-bromotetrahydrofuran product. beilstein-journals.org This anti-addition mechanism dictates the stereochemistry of the final product. libretexts.org

A control experiment reacting an alkenol directly with liquid bromine in a suitable solvent produced the same trans-β-bromotetrahydrofuran, lending strong support to the proposed mechanism involving a bromonium intermediate. beilstein-journals.org

Role of Catalysts and Reaction Conditions in Mechanism Determination

Catalysts and reaction conditions play a determinative role in the efficiency, selectivity, and the operative mechanism of reactions yielding this compound. In the visible-light-induced bromoetherification of alkenols, both the photocatalyst and light are indispensable; no reaction is observed in the absence of either component. beilstein-journals.org

The choice of catalyst is critical. Ruthenium-based photoredox catalysts, specifically Ru(bpy)₃Cl₂, have proven highly effective. beilstein-journals.orgsemanticscholar.org The catalyst's role is to facilitate the in-situ generation of the reactive bromine species from a less hazardous source like CBr₄ under mild conditions, avoiding the direct use of volatile and hazardous molecular bromine. beilstein-journals.orgsemanticscholar.org The catalytic cycle involves the ruthenium complex shuttling between its Ru(II) and Ru(III) oxidation states. beilstein-journals.org

Reaction conditions such as the solvent, bromine source concentration, and catalyst loading have been optimized to maximize yield. Studies have shown that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) provide the highest yields for the bromoetherification reaction. semanticscholar.org The concentration of the bromine source, CBr₄, is also a key parameter, with two equivalents typically required for efficient transformation. semanticscholar.org Furthermore, the reaction proceeds effectively even with low catalyst loadings, for instance, at 1-3 mol %. beilstein-journals.orgsemanticscholar.org

The table below summarizes the optimization of reaction conditions for the photocatalytic bromoetherification of a model alkenol.

| Entry | Solvent | CBr₄ (Equivalents) | Catalyst Loading (mol %) | Yield (%) |

| 1 | DMSO | 2 | 3 | 94 |

| 2 | DMF | 2 | 3 | 85 |

| 3 | MeCN | 2 | 3 | 73 |

| 4 | DCE | 2 | 3 | 65 |

| 5 | THF | 2 | 3 | 56 |

| 6 | DMSO | 1 | 3 | 75 |

| 7 | DMSO | 1.5 | 3 | 88 |

| 8 | DMSO | 2 | 1 | 92 |

| Data sourced from a study on visible-light-induced bromoetherification of alkenols. semanticscholar.org |

These findings underscore how specific catalysts and optimized conditions not only enable the reaction but also confirm the proposed photoredox catalytic mechanism.

Studies on Rearrangement Mechanisms in Derived Systems

Systems derived from this compound can undergo fascinating and often unexpected rearrangements. One such study involves an optically active 3-bromotetrahydrofurfuryl propenol, a compound prepared as an intermediate for the synthesis of complex natural products. ucla.edu

This derivative, when allowed to stand without solvent at room temperature over several days, was observed to completely rearrange into a novel cyclopentenone product. ucla.edu The transformation involved a dehydration and significant structural reorganization. The proposed mechanism for this rearrangement is thought to be promoted by trace acidic substances. ucla.edu

The rearrangement likely initiates with the protonation of the allylic alcohol, followed by the loss of water to form a stabilized carbocation. This cation then undergoes a series of electronic shifts characteristic of an iso-Nazarov cyclization. The process involves the 4π-electron system of a divinyl ketone-like intermediate cyclizing to form a five-membered ring. Subsequent proton transfers and tautomerization lead to the formation of a β,γ-unsaturated enone, which then isomerizes to the more stable α,β-unsaturated cyclopentenone system. The final step involves the conversion of the alcohol to a bromide by the generated hydrobromic acid, yielding the observed product. ucla.edu

This rearrangement was verified by treating the purified this compound derivative with a Lewis acid, dimethylaluminum chloride, which produced the same cyclopentenone product, confirming that the rearrangement can be acid-catalyzed. ucla.edu Such studies highlight the latent reactivity within bromotetrahydrofuran-derived frameworks and the potential for complex skeletal transformations under surprisingly mild conditions.

Strategic Applications in Complex Molecule Synthesis and Materials Science

Building Block in Natural Product Synthesis and Drug Discovery

The inherent structure of 3-Bromotetrahydrofuran serves as a foundational element in the synthesis of diverse pharmaceutical compounds and other biologically significant molecules. lookchem.comnbinno.com Its utility as a reagent in organic synthesis allows for the creation of a wide array of new chemical entities with potential therapeutic applications. lookchem.com

This compound is a key precursor in the stereoselective synthesis of complex molecules that exhibit significant biological activity. Its role as a building block is crucial for creating pharmaceutical intermediates for a range of drugs, including those targeting the central nervous system (CNS) and antiviral agents. nbinno.com In one notable example of complex synthesis, a bromotetrahydrofuran derivative was used as a key component in a highly stereoselective oxocarbenium ion-mediated alkylation to produce a complex macrolactone, a structural motif common in many potent natural products. nih.gov

Table 1: Examples of Biologically Active Molecules Derived from this compound Precursors

| Precursor Type | Target Molecule Class | Field of Application | Research Finding |

|---|---|---|---|

| Bromotetrahydrofuran derivative | Complex Macrolactones | Natural Product Synthesis | Utilized in a highly stereoselective key step to form the core structure. nih.gov |

In the field of medicinal chemistry, this compound has been specifically identified as a useful precursor for the preparation of triazolopyrimidine compounds, which function as adenosine (B11128) receptor inhibitors. chemicalbook.comchemicalbook.com Adenosine receptor antagonists are actively being investigated for a variety of potential therapeutic uses, including the treatment of inflammatory diseases, asthma, and glaucoma. nih.gov

The tetrahydrofuran (B95107) ring, introduced via precursors like 3-BrTHF, is a key structural element in the exploration of new therapeutic agents. For instance, recent structure-based virtual screening efforts have identified potent and selective A1 adenosine receptor antagonists where a 3-methyl-tetrahydrofuran moiety occupies a non-conserved pocket of the receptor, contributing to the compound's affinity and selectivity. This highlights the importance of the THF scaffold in designing next-generation therapeutic candidates. While many developed antagonists are highly lipophilic, the search continues for derivatives with improved properties like water solubility. nih.govnih.gov

Table 2: Application of this compound in Adenosine Receptor Inhibitor Synthesis

| Receptor Target | Compound Class | Role of Tetrahydrofuran Moiety |

|---|---|---|

| A3 Adenosine Receptor | Triazolopyrimidine derivatives | Key structural component introduced using 3-BrTHF as a precursor. chemicalbook.comchemicalbook.com |

A significant application of brominated tetrahydrofuran derivatives has emerged in the field of RNA editing. oup.com Specifically, a complex precursor, (2R,3R,4R,5S)-2-((benzoyloxy)methyl)-5-bromotetrahydrofuran-3,4-diyl dibenzoate, is used in the synthesis of N-3-uridine (N3U). oup.comoup.comresearchgate.net This modified nucleoside is then incorporated into short, chemically modified oligonucleotides known as AIMers (Adenosine Deaminase Acting on RNA-recruiting Guide RNAs). oup.comresearchgate.net

The incorporation of N3U into the 'orphan base' position of an AIMer—the position opposite the target adenosine in the RNA strand—has been shown to significantly enhance the efficiency of ADAR-mediated RNA editing. oup.com This approach holds promise for the therapeutic development of RNA editing technologies, which aim to correct disease-causing mutations at the RNA level. oup.comdrugdiscoverynews.com Molecular modeling suggests that N3U may enhance the catalytic activity of the ADAR enzyme by stabilizing the interaction between the AIMer and the enzyme. oup.com

Table 3: Research Findings on Brominated THF in RNA Editing

| Precursor | Synthesized Moiety | Application | Key Finding |

|---|

Utility in Heterocycle Construction

The reactivity of this compound makes it a valuable tool for constructing other important heterocyclic frameworks, expanding the library of available scaffolds for drug discovery and materials science.

This compound and its derivatives are employed in strategies to build functionalized furan (B31954) rings. One such method involves a '[3+2] cyclization/bromination/elimination' sequence. In this approach, 2-alkylidenetetrahydrofurans are first synthesized and then brominated to afford 2-alkylidene-3-bromotetrahydrofurans, which can be subsequently converted into highly substituted furans. researchgate.net Furthermore, 3-BrTHF can participate in palladium-catalyzed cross-coupling reactions to attach the THF ring to aryl groups, a common strategy in building complex molecules. acs.org

The tetrahydrofuran ring is also structurally related to the oxetane (B1205548) ring, another four-membered heterocycle that has gained significant interest in medicinal chemistry as a replacement for less favorable groups like gem-dimethyls. acs.org The synthesis of functionalized oxetanes is a key area of research, and building blocks like 3-BrTHF can be used in cross-coupling reactions to generate structures containing the THF motif, which shares some of the desirable physicochemical properties of oxetanes. acs.orgnih.gov

A closely related analog, this compound-2-one (also known as α-bromo-γ-butyrolactone), serves as a key starting material for the synthesis of thiazolidinone derivatives. researchgate.netunitedjchem.org Thiazolidinones are a class of sulfur-containing heterocycles that are of considerable interest due to their presence in various synthetic pharmaceuticals with a broad spectrum of biological activities. impactfactor.orgnih.gov

The synthesis is typically achieved through a [2+3] cyclocondensation reaction. This involves reacting this compound-2-one with a thiourea (B124793) derivative. researchgate.netresearchgate.net The reaction proceeds under mild conditions to yield 5-(2-hydroxyethyl)-substituted-1,3-thiazolidin-4-ones, demonstrating an efficient pathway to these valuable heterocyclic systems. researchgate.net

Applications in Boron-Containing Heterocycle Synthesis (e.g., Borazaronaphthalenes)

The functionalization of boron-containing heterocycles is a significant area of research, particularly for creating isosteres of naphthalene (B1677914) derivatives with potential applications in materials science and medicinal chemistry. nih.gov 2,1-Borazaronaphthalenes, which feature a B–N bond replacing a C=C unit in the naphthalene core, are a key class of these molecules. nih.gov A critical strategy for their functionalization involves the selective bromination at the C-3 position, followed by cross-coupling reactions to introduce diverse substituents. nih.gov

Research has established methods for the reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with primary and secondary alkyl iodides. nih.gov This process allows for the direct alkylation of the azaborine core, providing efficient access to a range of functionalized derivatives. nih.gov The reaction conditions developed are tolerant of various functional groups and substitution patterns on the borazaronaphthalene scaffold, including different aromatic moieties on the boron atom and alkyl groups on the nitrogen atom. nih.govacs.org

Within this context, this compound serves as a valuable coupling partner. Although the direct coupling of this compound to a borazaronaphthalene core is a specific application, its utility is demonstrated in related reductive cross-coupling systems developed for borazaronaphthalene functionalization. For instance, a manganese-mediated reductive cross-coupling between this compound and 4'-bromoacetophenone (B126571) has been successfully achieved, yielding the coupled product in 54% yield. acs.org This demonstrates the competence of the this compound scaffold in such nickel- or manganese-catalyzed reactions, highlighting its potential for creating complex, sp³-rich borazaronaphthalene derivatives. acs.orgacs.org The ability to incorporate nonaromatic heterocyclic fragments like tetrahydrofuran is of significant interest for modulating the physicochemical properties of the resulting molecules for advanced applications. acs.org

Development of Advanced Materials

This compound is a versatile building block in the development of advanced materials, particularly in the synthesis of specialized polymers and their precursors. Its reactive C-Br bond allows for its incorporation into larger molecular architectures designed for specific functions.

Synthesis of Polymeric Systems (e.g., Poly(alkylene sulfide)s)

In the field of polymer science, this compound is a key precursor for synthesizing sulfur-containing monomers and systems, which are foundational to materials like poly(alkylene sulfide)s. These polymers and their borane (B79455) complexes are explored for their utility as recyclable and convenient reagents in organic synthesis. cardiff.ac.uk

A direct application of this compound is in the synthesis of bis(3-tetrahydrofuranyl) sulfide (B99878). This reaction involves the nucleophilic substitution of the bromide with a sulfide source. Specifically, the treatment of this compound with an aqueous solution of sodium sulfide under reflux conditions results in the formation of the corresponding sulfide dimer. cardiff.ac.uk This synthesis is efficient, providing a key building block for more complex sulfur-containing materials. cardiff.ac.uk The resulting tetrahydrofuranyl sulfides can be used to prepare polymeric sulfide-borane complexes, which act as hydroborating and reducing agents. cardiff.ac.uk

| Reactant 1 | Reactant 2 | Product | Yield | Conditions | Source |

| This compound | Sodium Sulfide (aq) | Bis(3-tetrahydrofuranyl) sulfide | 69% | Alcohol solution, Reflux | cardiff.ac.uk |

This synthetic route highlights the role of this compound in creating functional monomers for poly(alkylene sulfide)s, which are valued for their unique properties and potential for creating recyclable, reagent-supporting polymer systems. cardiff.ac.uknih.gov

Photochromic Material Development

Photochromic materials, which undergo reversible color changes upon exposure to light, are at the forefront of advanced materials research for applications in optical memory storage, molecular switches, and smart materials. frontiersin.org The development of novel photochromic systems often involves incorporating specific structural motifs into polymeric backbones. jcu.edu.au

Computational and Theoretical Investigations of 3 Bromotetrahydrofuran

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the behavior of molecules like 3-bromotetrahydrofuran. nih.gov DFT methods offer a balance between computational cost and accuracy, enabling the detailed study of reaction mechanisms, transition states, and fundamental energetic properties. nih.govrsc.org

Prediction of Reaction Pathways and Transition States

Computational studies have been instrumental in explaining the stereochemical outcomes of nucleophilic substitution reactions involving halogenated tetrahydrofurans. Research on related α-halogenated tetrahydrofuran (B95107) acetals reveals that the reaction pathway proceeds through an oxocarbenium ion intermediate. acs.orgacs.org The stereoselectivity of the nucleophilic attack is dictated by the conformational preferences of this transient species.

DFT calculations show that for chlorine- and bromine-substituted systems, the oxocarbenium ion intermediate preferentially adopts a conformation where the halogen atom is in an axial position. acs.orgacs.org This preference is crucial as it stabilizes the electron-deficient center through hyperconjugation. The subsequent nucleophilic attack on this more stable conformer leads to the formation of the 1,2-trans product. acs.org In contrast, fluorine-substituted analogs favor an equatorial conformer due to the poor donor ability of the C-F sigma bond, resulting in 1,2-cis products. acs.orgacs.org These computational insights into the transition states and intermediate stabilities provide a predictive framework for the stereochemical course of reactions involving this compound derivatives.

Table 1: Predicted Stereochemical Outcomes in Nucleophilic Substitutions of α-Halogenated Tetrahydrofurans Based on Computational Studies

| Halogen Substituent (X) | Preferred Intermediate Conformer | Dominant Stereoelectronic Effect | Predicted Major Product | Reference |

|---|---|---|---|---|

| Fluorine | Equatorial | Poor σC-F donor ability | 1,2-cis | acs.orgacs.org |

| Chlorine | Axial | Hyperconjugative Stabilization | 1,2-trans | acs.orgacs.org |

| Bromine | Axial | Hyperconjugative Stabilization | 1,2-trans | acs.orgacs.org |

Analysis of Bond Dissociation Energies (e.g., Bromine Dissociation)

The bond dissociation energy (BDE) is a fundamental thermochemical property that quantifies the energy required for the homolytic cleavage of a chemical bond. libretexts.org For this compound, the BDE of the carbon-bromine bond is a critical parameter influencing its reactivity in radical reactions. The BDE is calculated as the difference in the enthalpies of formation for the products (the tetrahydrofuranyl radical and a bromine radical) and the reactant molecule. libretexts.org

Table 2: Representative Bond Dissociation Enthalpies (BDE) for Related Bonds

| Bond | Molecule | BDE (kJ/mol at 298 K) | Bond Type |

|---|---|---|---|

| CH3CH2-H | Ethane | 423 | Primary C-H |

| (CH3)2CH-H | Propane | 413 | Secondary C-H |

| (CH3)2CH-Br | 2-Bromopropane | 295 | Secondary C-Br |

| C6H5CH2-H | Toluene | 375 | Benzylic C-H |

Note: Data is sourced from general chemistry resources and serves for comparative purposes. The BDE for 2-Bromopropane is a relevant estimate for the secondary C-Br bond in this compound.

Molecular Dynamics Simulations for Solvent Effects and Reaction Kinetics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.netlidsen.com

For this compound, MD simulations can offer critical insights into solvent effects on its reactivity and conformational dynamics. By placing the molecule in a simulated box of solvent molecules (e.g., water, methanol), one can observe how the solvent organizes around the solute and influences its behavior. These simulations are crucial for understanding reaction kinetics in solution, as they can be used to calculate the free energy profile of a reaction, including the activation energy barrier, which is often modulated by the solvent. arxiv.org

While specific MD studies focusing solely on the reaction kinetics of this compound are not prominent in the literature, the methodology is widely applied. For example, MD simulations coupled with DFT calculations are used to investigate the initial stages of association and assembly processes in aqueous solutions, which are fundamental to understanding reaction mechanisms and crystallization. nih.gov Such approaches could be applied to model the nucleophilic substitution or cross-coupling reactions of this compound, providing a dynamic picture of the role the solvent plays in stabilizing transition states and intermediates.

Conformational Analysis and Stereochemical Predictions

The five-membered tetrahydrofuran ring is not planar and exists in a range of puckered conformations, typically described as envelope and twist forms. The specific conformation adopted by a substituted tetrahydrofuran derivative like this compound, and more importantly, its reaction intermediates, is critical for determining its reactivity and the stereochemistry of its products.

Computational conformational analysis, often performed using both molecular mechanics and quantum chemical methods, is essential for predicting the most stable conformers. ethz.chmdpi.com As discussed previously (Section 5.1.1), computational studies on related halogenated tetrahydrofurans have shown that stereoelectronic effects dictate the conformational preferences of the key oxocarbenium ion intermediates. acs.orgacs.org

The key finding is the preference for an axial bromine substituent in the transition state, which maximizes hyperconjugative stabilization. acs.orgacs.org This conformational preference directly leads to the prediction that nucleophilic attack will occur from the opposite face, resulting in the 1,2-trans product. These stereochemical predictions, derived from detailed conformational analysis of reactive intermediates, represent a significant achievement of theoretical chemistry in rationalizing and forecasting experimental outcomes.

Electronic Structure Analysis

The reactivity and conformational preferences of this compound are fundamentally governed by its electronic structure. Computational methods provide detailed information about the distribution of electrons within the molecule, which can be analyzed through concepts like inductive effects and hyperconjugation. acs.orgbbhegdecollege.com

In the context of the oxocarbenium ion intermediates formed from this compound derivatives, two primary electronic effects are at play:

Inductive Effect: The electronegative bromine atom exerts a strong electron-withdrawing inductive effect (–I effect), which destabilizes the adjacent electron-deficient carbocationic center.

Hyperconjugation: When the bromine atom is in an axial position relative to the oxocarbenium ion's p-orbital, the σ-bond of the C-Br bond can act as an electron donor to stabilize the positive charge. Computational studies have revealed that for bromine (and chlorine), this stabilizing hyperconjugative effect outweighs the destabilizing inductive effect, leading to a preference for the axial conformer. acs.orgacs.org

This interplay between inductive and hyperconjugative effects is a subtle but critical aspect of the molecule's electronic structure that is effectively captured by quantum chemical calculations. This analysis not only explains the observed reaction stereoselectivities but also provides a deeper understanding of the non-covalent interactions that govern molecular shape and reactivity.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of 3-bromotetrahydrofuran. Research is actively pursuing catalysts that offer improved reaction rates, higher selectivity, and the ability to drive novel transformations.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is becoming instrumental in the rational design of these catalytic systems. By modeling the interactions between the catalyst and this compound, researchers can predict and fine-tune catalyst structures to achieve desired outcomes. This includes the strategic design of ligands to enhance catalytic activity and selectivity.

Recent efforts have explored various catalytic systems, including those based on iron, cobalt, and nickel. scispace.comacs.org For instance, nickel-catalyzed cross-coupling reactions have shown promise in forming new carbon-carbon bonds with this compound. acs.orgacs.org The use of diphosphine ligands in these systems is also being investigated to further control the reaction's stereochemistry and efficiency. scispace.com

Exploration of Bio-orthogonal Reactions Involving this compound Derivatives

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a significant frontier for this compound derivatives. numberanalytics.comresearchgate.net The core principle of these reactions is their ability to proceed without cross-reacting with the complex biological milieu. numberanalytics.com

Key bio-orthogonal reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the inverse electron-demand Diels-Alder (IEDDA) reaction. numberanalytics.comnih.gov While direct applications of this compound in this context are still emerging, its functional handle provides a prime starting point for creating derivatives that can participate in these reactions. The introduction of moieties like azides or alkynes onto the tetrahydrofuran (B95107) ring would enable its use in "click chemistry," a powerful tool for labeling and tracking biomolecules within cells and even whole organisms. numberanalytics.comnih.govsemanticscholar.org

The development of such derivatives could have profound implications for chemical biology, allowing for the precise study of biological processes and the development of targeted therapeutics. nih.gov

Advanced Applications in Chemical Biology and Smart Materials

The unique properties of the tetrahydrofuran scaffold make its derivatives, including those originating from this compound, attractive for applications in chemical biology and the creation of "smart" materials.

In chemical biology, functionalized tetrahydrofurans are crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The ability to introduce specific functionalities and chiral centers makes them valuable building blocks. For example, derivatives of this compound could be incorporated into probes to study enzyme activity or to develop novel therapeutic agents. The compound itself has been noted as a component in the synthesis of RORγ modulators, which are important in treating certain diseases. google.com

In the realm of smart materials, research is exploring the incorporation of tetrahydrofuran-based structures into polymers. One area of interest is the development of photochromic polymers, which change their properties in response to light. cardiff.ac.uk Diarylethenes, which can be synthesized using strategies that could potentially involve tetrahydrofuran derivatives, are key components in these advanced materials. cardiff.ac.uk Such materials have potential applications in optical data storage, molecular switches, and responsive coatings.

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

A growing emphasis in chemical research is the development of sustainable and environmentally friendly synthetic methods. This "green chemistry" approach is highly relevant to the synthesis and subsequent reactions of this compound.

One promising strategy is the use of visible-light-induced photoredox catalysis. beilstein-journals.org This method allows for the bromoetherification of alkenols to produce β-bromotetrahydrofurans under mild conditions, using CBr4 as a bromine source. This process is more environmentally friendly than traditional methods that use hazardous molecular bromine. beilstein-journals.org The reaction proceeds with high efficiency and regioselectivity, offering a greener route to this important class of compounds. beilstein-journals.org

Furthermore, research is exploring solvent-free reaction conditions, which significantly reduce waste and environmental impact. researchgate.net The use of recyclable catalysts, such as gold complexes tagged with cyclodextrins, in aqueous media is another key area of development for sustainable chemical transformations. researchgate.net These approaches aim to make the synthesis and utilization of this compound and its derivatives more economical and ecologically sound.

Q & A

Q. What are the established synthetic routes for 3-Bromotetrahydrofuran, and how is purity confirmed?

Methodological Answer: this compound is typically synthesized via bromination of tetrahydrofuran derivatives. For example, describes a reaction where tetrachloromonospirophosphazene reacts with carbazolyldiamine in tetrahydrofuran (THF) solvent, using triethylamine (Et₃N) as a base. Key steps include:

- Reaction Setup : Stirring at room temperature for 3 days under inert conditions.

- Purification : Removal of triethylammonium chloride by filtration, followed by solvent evaporation and column chromatography.

- Characterization : Thin-layer chromatography (TLC) for reaction monitoring, with supplementary X-ray crystallography data (SI in ) for structural confirmation.

- Purity Analysis : NMR (¹H/¹³C) and mass spectrometry (referenced in ) are standard for verifying purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Safety measures are essential due to its flammability and reactivity:

- Personal Protective Equipment (PPE) : Impervious gloves, safety goggles, and lab coats ().

- Ventilation : Use fume hoods to avoid inhalation of vapors ().

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services ().

- Storage : Keep in a cool, dry place away from ignition sources (flash point: -17°C, ) .

Q. How does solvent choice impact the stability of this compound?

Methodological Answer: Stability varies with solvent polarity and reactivity:

- Polar Aprotic Solvents : THF (used in ) is ideal for reactions requiring anhydrous conditions.

- Protic Solvents : Avoid water or alcohols due to potential hydrolysis.

- Storage Stability : Store under nitrogen or argon to prevent degradation. highlights reactivity with moisture, necessitating desiccants .

Advanced Research Questions

Q. How does this compound participate in Pd-catalyzed C–H bond functionalization?

Methodological Answer: details its role in synthesizing 2,3,5-triarylfluorobenzene via Pd-catalyzed arylation:

- Mechanism : Oxidative addition of the C–Br bond to Pd(0), followed by C–H activation and reductive elimination.

- Optimization : Use of ligands (e.g., PPh₃) and bases (e.g., K₂CO₃) to enhance yield.

- Challenges : Competing side reactions (e.g., β-hydride elimination) require controlled temperatures (60–80°C) .

Q. How can conflicting reactivity data in cross-coupling reactions be resolved?

Methodological Answer: Contradictions often arise from solvent/base systems:

Q. What computational approaches model the reactivity of this compound?

Methodological Answer:

Q. How effective is photoredox catalysis in functionalizing this compound?

Methodological Answer: explores diazolation via photoredox:

- Catalyst Systems : Ru(bpy)₃²⁺ or Ir(ppy)₃ under blue LED light.

- Advantages : Mild conditions (room temperature), high functional group tolerance.

- Limitations : Requires rigorous degassing to prevent quenching by oxygen.

- Yield Optimization : Adjust light intensity (450 nm) and catalyst loading (1–5 mol%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。